molecular formula C15H15ClFN3O B2432725 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone CAS No. 478049-12-6

4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone

Cat. No.: B2432725
CAS No.: 478049-12-6
M. Wt: 307.75
InChI Key: IZSNDDPSBVPGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone is a chemical compound featuring the pyridazinone scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . The pyridazinone core is a six-membered heterocycle known for its versatility and presence in bioactive molecules, with documented activities spanning cardiovascular and anticancer domains . Its structure allows for interaction with multiple biological targets, including various enzymes and receptors . This specific derivative is part of a class of compounds investigated for their potential as vasodilators, which are used to manage cardiovascular diseases like hypertension, and as targeted anticancer agents . The structural motif of substituting the pyridazinone ring with chloro, fluorophenyl, and piperidino groups is common in the search for novel phosphodiesterase (PDE) inhibitors and tyrosine kinase inhibitors . These modifications are crucial for optimizing potency, selectivity, and drug-like properties. Researchers value this compound as a valuable intermediate or building block for synthesizing and evaluating new potential therapeutic agents, particularly in the fields of reverse cardio-oncology and targeted chemotherapy . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O/c16-14-13(19-8-2-1-3-9-19)10-18-20(15(14)21)12-6-4-11(17)5-7-12/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSNDDPSBVPGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-nitropyridazine with 4-fluoroaniline to form an intermediate, which is then reduced to the corresponding amine. This intermediate is further reacted with piperidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow processes may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group at the 4-position can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Substitution reactions: The fluorophenyl and piperidino groups can be modified through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted pyridazinone derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone include other pyridazinone derivatives with different substituents, such as:

  • 2-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
  • 4-chloro-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone
  • 4-chloro-2-(4-bromophenyl)-5-piperidino-3(2H)-pyridazinone

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. For example, the presence of both chloro and fluorophenyl groups can enhance its reactivity and binding affinity to certain biological targets, making it a valuable compound for drug development and other applications .

Biological Activity

4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazinone core structure, which is known for its diverse biological properties. The presence of the piperidine moiety and halogen substituents (chlorine and fluorine) contribute to its pharmacological profile.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical physiological processes. For instance, pyridazinones have been studied for their ability to inhibit certain enzymes related to cancer progression and neurodegenerative diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines.

Table 1: Cytotoxic Effects on Cell Lines

CompoundCell LineIC50 (µM)Observations
This compoundL929 (Fibroblast)27.05Significant cell death at higher concentrations
Other PyridazinonesVariousVariesComparison shows varying levels of cytotoxicity

In a study involving L929 cells, the compound exhibited significant cytotoxic effects at concentrations above 50 µM, indicating its potential as an anticancer agent. The IC50 value was determined to be 27.05 µM, suggesting moderate potency compared to other compounds in the same class .

Enzyme Inhibition

The compound has also been analyzed for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)Type of Inhibition
This compoundAChE<20Competitive
Other CompoundsBChEVariesNon-competitive

The compound demonstrated a competitive inhibition mechanism against AChE with an IC50 value below 20 µM, indicating strong potential for therapeutic use in treating cognitive disorders .

Case Studies and Research Findings

In various studies, the biological activity of this compound has been linked to its structural features. For instance:

  • Anticancer Activity : A series of experiments showed that derivatives similar to this pyridazinone exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.
  • Neuroprotective Effects : The inhibition of cholinesterase enzymes suggests potential applications in neuroprotection and cognitive enhancement.
  • Anti-inflammatory Properties : Some studies have indicated that pyridazinones can modulate inflammatory pathways, providing insights into their use in treating inflammatory diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone and its analogs?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-(p-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone with protected amino acids (e.g., nitro- or carbobenzoxy-derivatives) under basic conditions yields structurally similar pyridazinones . Piperidino group introduction may involve alkylation with piperidine or using pre-functionalized intermediates. Post-synthetic modifications, such as salt formation (e.g., hydrochlorides), can enhance solubility for pharmacological testing .

Advanced: How can methyl group migration during alkylation of pyridazinone derivatives be mitigated?

Methodological Answer:
Methyl migration observed in reactions with trifluoroethylation agents (e.g., RCH₂CF₃) is influenced by solvent polarity and intermediate stability. Using aprotic solvents (e.g., DMF) and controlling reaction temperature minimizes oxonium salt intermediates responsible for migration . Characterization of byproducts (e.g., via LC-MS or NMR) is critical to optimize reaction specificity .

Basic: What analytical methods are suitable for detecting impurities in synthesized batches?

Methodological Answer:
Gas chromatography (GC) with FID detection and columns packed with cyclohexane-di-methanol succinate phases (e.g., 2–5% on Chromosorb G) effectively separates pyridazinone derivatives. Internal standards like 4-chloro-5-methylamino-2-phenyl-3(2H)-pyridazinone improve quantification accuracy. For dichlorinated impurities, a secondary column (70 cm, 5% phase) enhances resolution .

Advanced: What mechanisms underlie the dual inhibition of photosynthesis and chloroplast development by pyridazinones?

Methodological Answer:
Pyridazinones like 6706 inhibit the Hill reaction (photosystem II) and disrupt chloroplast maturation by blocking carotenoid biosynthesis. This dual action is confirmed via ultrastructural studies showing loss of grana-fret membranes and ribosomes in treated wheat seedlings. Comparative assays with atrazine and amitrole reveal 100–1000x higher efficacy in 6706 due to trifluoromethyl and dimethylamino substitutions .

Basic: What safety precautions are essential for handling this compound?

Methodological Answer:
The compound exhibits moderate oral toxicity (LD₅₀ >300 mg/kg in mice) and emits toxic Cl⁻, F⁻, and NOx vapors upon decomposition. Use fume hoods, personal protective equipment (PPE), and avoid high-temperature exposure. Waste must be segregated and processed by certified hazardous waste handlers .

Advanced: How do structural modifications at the 5-position influence bioactivity and metabolic stability?

Methodological Answer:
Replacing dimethylamino with piperidino groups enhances metabolic stability by reducing detoxification via N-dealkylation. Trifluoromethyl substitutions on the phenyl ring improve lipid solubility and target affinity, as seen in herbicidal activity assays. Comparative studies using ⁴⁵Ca²⁺ flux assays or chloroplast ribosome profiling quantify these effects .

Basic: What are the known bacterial degradation pathways for this compound?

Methodological Answer:
Bacterial metabolism involves hydroxylation of the phenyl ring, forming dihydroxycyclohexadiene intermediates, followed by cleavage to cis,cis-muconic acid derivatives. Enzymatic assays (e.g., chloridazon-catechol dioxygenase activity) confirm ring-opening steps. Metabolites like 2-pyrone-6-carboxylic acid are identified via HPLC and mass spectrometry .

Advanced: How should researchers resolve species-specific efficacy contradictions in plant studies?

Methodological Answer:
Re-evaluate detoxification mechanisms (e.g., cytochrome P450 activity) and light exposure conditions. For example, 6706’s herbicidal effects are amplified in wheat under high light due to photooxidative stress. Use mutant plant lines with altered carotenoid pathways or RNA-seq to identify detoxification genes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.